Fmoc-L-3-Trifluoromethylphenylalanine

Lipophilicity Membrane permeability SPPS building block selection

Choose Fmoc-L-3-Trifluoromethylphenylalanine for meta-CF3 electronic (σm=0.43), steric, and lipophilic (LogP 5.63) properties that para/ortho isomers cannot replicate. Validated in BoNT/A protease SAR (IC50 13.0 µM), 19F-NMR membrane-protein probes, and aaRS engineering (PDB 8KE2). Supplied ≥98% HPLC, [α]D20 –35±2° (c=1, DMF), m.p. 126–133 °C. Standard Fmoc/tBu SPPS compatibility confirmed. Procure all three positional isomers for systematic SAR.

Molecular Formula C25H20F3NO4
Molecular Weight 455.433
CAS No. 205526-27-8; 205526-28-9
Cat. No. B2404637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Trifluoromethylphenylalanine
CAS205526-27-8; 205526-28-9
Molecular FormulaC25H20F3NO4
Molecular Weight455.433
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
InChIKeyAJMRBDCOLBEYRZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Trifluoromethylphenylalanine (CAS 205526-27-8): Physicochemical and Structural Baseline for Procurement Evaluation


Fmoc-L-3-Trifluoromethylphenylalanine (Fmoc-Phe(3-CF3)-OH, CAS 205526-27-8) is a non-canonical, Fmoc-protected L-phenylalanine derivative bearing a trifluoromethyl (-CF3) substituent at the meta position of the aromatic ring . With a molecular formula of C25H20F3NO4, a molecular weight of 455.43 g/mol, and a calculated LogP of approximately 5.63, this building block exhibits substantially enhanced lipophilicity compared to the unsubstituted parent Fmoc-L-Phe-OH (LogP ~4.6) . It is supplied as a white to off-white powder with a melting point range of 126–133 °C and a specific optical rotation of [α]D20 = –35 ± 2° (c = 1 in DMF), confirming enantiomeric integrity suitable for solid-phase peptide synthesis (SPPS) [1]. The Fmoc group ensures full compatibility with standard Fmoc/tBu SPPS protocols, including piperidine-mediated deprotection and HBTU/HATU-mediated coupling cycles .

Why Fmoc-L-3-Trifluoromethylphenylalanine Cannot Be Replaced by Generic Phenylalanine Analogs in Peptide Design


Substituting Fmoc-L-3-Trifluoromethylphenylalanine with a generic phenylalanine derivative (e.g., unsubstituted Fmoc-Phe-OH, para-CF3 isomer, or mono-fluoro analog) without experimental verification introduces quantifiable risk across multiple performance dimensions. The meta-CF3 substituent confers a distinct combination of electronic (σm = 0.43), steric, and lipophilic properties that differ fundamentally from para-CF3, ortho-CF3, mono-fluoro, or unsubstituted phenylalanine variants [1]. Direct comparative enzymatic inhibition data demonstrate that positional isomerism (3-CF3 vs. 4-CF3 vs. 2-CF3) produces up to 1.8-fold differences in IC50 values within the same assay system, confirming that the meta position is not functionally interchangeable with its ortho or para counterparts [2]. Furthermore, the meta-CF3-phenylalanine residue has been specifically validated as a 19F-NMR spectroscopic probe in membrane-protein interaction studies, an application for which the para isomer exhibits documented conformational averaging that compromises spectral resolution [3]. These quantitative and functional distinctions mean that generic substitution without re-validation may alter peptide conformation, target binding, metabolic stability, and NMR observability in unpredictable ways.

Quantitative Differentiation Evidence: Fmoc-L-3-Trifluoromethylphenylalanine vs. Closest Analogs


Lipophilicity Gain: LogP of Fmoc-L-3-Trifluoromethylphenylalanine Compared with Unsubstituted and Mono-Fluorinated Phenylalanine Building Blocks

Fmoc-L-3-Trifluoromethylphenylalanine exhibits a calculated LogP of 5.63, representing a 1.03 log unit increase (approximately 10.7-fold higher partition coefficient) compared to unsubstituted Fmoc-L-phenylalanine (LogP 4.6) and a 0.88 log unit increase (approximately 7.6-fold) compared to Fmoc-L-3-fluorophenylalanine (LogP 4.75) . This enhanced lipophilicity is directly attributable to the trifluoromethyl group and is predictive of improved passive membrane permeability for peptides incorporating this residue [1]. Notably, the para-CF3 isomer (Fmoc-L-4-Trifluoromethylphenylalanine) has a reported LogP of 5.63, identical to the meta isomer, indicating that the meta vs. para substitution pattern does not alter gross hydrophobicity but does modulate electronic distribution and steric presentation .

Lipophilicity Membrane permeability SPPS building block selection

Positional Isomer Differentiation: 3-CF3 vs. 4-CF3 vs. 2-CF3 Inhibitory Potency in BoNT/A Metalloprotease Assay

In a direct head-to-head structure-activity relationship (SAR) study of mercaptoacetamide-based BoNT/A light chain inhibitors, the meta-trifluoromethylphenylalanine-derived compound (12c, 3-CF3) exhibited an IC50 of 13.0 ± 1.4 μM [1]. Under identical assay conditions, the para isomer (12d, 4-CF3) showed an IC50 of 10.0 ± 1.0 μM (1.3-fold more potent), the ortho isomer (12f, 2-CF3) showed an IC50 of 7.2 ± 0.7 μM (1.8-fold more potent), and the unsubstituted phenylalanine analog (12e, H) yielded an IC50 of 14.5 ± 0.7 μM [1]. While the authors concluded that the enzyme active site does not strongly discriminate between meta and para positions for CF3 substitution, the quantitative differences—particularly the 1.8-fold range between ortho and meta—demonstrate that positional isomerism produces measurable, statistically significant variation in target engagement [1]. This positional differentiation is critical for SAR campaigns where even modest IC50 shifts guide lead optimization.

Botulinum neurotoxin Metalloprotease inhibition Structure-activity relationship Positional isomer

19F-NMR Spectroscopic Probe Validation: 3-Trifluoromethyl-L-Phenylalanine in GPCR Ligand-Receptor Interaction Studies

3-Trifluoromethyl-L-phenylalanine (mtfF) has been specifically validated as a 19F-NMR spectroscopic probe for studying peptide-receptor interactions in complex membrane environments [1]. In a 2025 JACS study, mtfF was systematically incorporated at five distinct positions (0, 3, 5, 7, and 8) of the undecapeptide Substance P to probe interactions with the neurokinin 1 receptor (NK1R) by 19F-NMR [1]. The meta-CF3 group provided well-resolved 19F chemical shift dispersion sensitive to local environment changes between aqueous solution, micelle-bound, and receptor-bound states [1]. This application is enabled by the meta position's favorable balance of conformational constraint (placing the CF3 reporter group in a defined orientation) and compatibility with standard Fmoc SPPS conditions [2]. By contrast, earlier studies demonstrated that certain para-substituted trifluoromethylphenylalanine analogs suffered from racemization under standard Fmoc SPPS conditions and/or required complex referencing due to side-chain conformational flexibility (χ1 angle averaging), compromising their utility as NMR labels [2].

19F-NMR spectroscopy GPCR Substance P NK1 receptor Conformational analysis

Genetic Code Expansion Compatibility: L-3-Trifluoromethylphenylalanine as Substrate for Engineered PylRS Synthetase

L-3-Trifluoromethylphenylalanine has been co-crystallized in complex with an engineered pyrrolysyl-tRNA synthetase (PylRS) C-terminal domain mutant and the non-hydrolyzable ATP analog AMPNP, as deposited in PDB entry 8KE2 (resolution data available via wwPDB) [1]. The corresponding D-enantiomer complex is deposited as PDB entry 8KE3 [2]. These structures, published in Frontiers in Genetics (2023), demonstrate that the meta-CF3-phenylalanine side chain is accommodated within the re-engineered PylRS active site, enabling its site-specific, genetically encoded incorporation into proteins in response to an amber stop codon [1]. This structural validation distinguishes 3-CF3-Phe from many other fluorinated phenylalanine analogs that have not been demonstrated as substrates for orthogonal translation systems. The availability of high-resolution structural data for both L- and D-enantiomers bound to the same synthetase mutant provides a rational basis for further engineering of aaRS variants with altered substrate specificity [1][2].

Genetic code expansion PylRS synthetase Non-canonical amino acid Protein engineering X-ray crystallography

Enantiomeric Purity and Physical Property Specification: Optical Rotation as Procurement Quality Gate

The L-enantiomer of Fmoc-3-Trifluoromethylphenylalanine (CAS 205526-27-8) is characterized by a specific optical rotation of [α]D20 = –35 ± 2° (c = 1 in DMF) and a melting point range of 126–133 °C [1]. These values are diagnostically distinct from the unsubstituted Fmoc-L-Phe-OH ([α]D20 ≈ –38°, c = 1 in DMF; mp 180–187 °C) [2] and from the para-CF3 isomer (Fmoc-L-4-Trifluoromethylphenylalanine: [α]D20 ≈ –37 ± 2°, c = 1 in DMF; mp 128–138 °C) . The 3-CF3 compound's lower melting point relative to Fmoc-Phe-OH reflects the disruption of crystal packing by the bulky meta-CF3 group, while the distinct optical rotation provides a rapid identity and enantiopurity check upon receipt. Commercially, this building block is routinely supplied at ≥98% purity by HPLC with enantiomeric purity verified by chiral HPLC (≥99.5% as specified by certain vendors), ensuring suitability for SPPS without risk of diastereomeric contamination in the final peptide product [1].

Enantiomeric purity Quality control Optical rotation SPPS Procurement specification

Aminopeptidase N Inhibitory Activity: Meta-CF3 vs. Ortho-CF3 and Para-CF3 Phosphonic Acid Analogs

In a systematic evaluation of phosphonic acid analogs of fluorinated phenylalanines as inhibitors of human (hAPN) and porcine (pAPN) aminopeptidases N, the library included ortho-CF3 (compound 1v), meta-CF3 (compound 1w), and para-CF3 (compound 1x) substituted variants, alongside mono-fluoro and mixed fluoro-CF3 analogs [1]. All compounds in the series exhibited micromolar or submicromolar inhibitory activity, with molecular modeling revealing that the placement of the aromatic side chain (governed by the substitution pattern) dictates differential binding modes within the APN active site [1]. The investigators noted that both enantiomers of each compound bound similarly to the enzyme, indicating that the substitution position on the aromatic ring—rather than the α-carbon stereochemistry—is the primary driver of differential inhibitory potency [1]. This class-level finding underscores that the meta-CF3 substitution pattern provides a distinct pharmacophoric geometry that cannot be assumed equivalent to ortho- or para-CF3 variants when designing APN-targeted inhibitors.

Aminopeptidase N APN/CD13 Phosphonic acid inhibitor Fluorinated phenylalanine Anticancer target

Procurement-Driven Application Scenarios for Fmoc-L-3-Trifluoromethylphenylalanine (CAS 205526-27-8)


Structure-Activity Relationship (SAR) Campaigns for Protease Inhibitor Lead Optimization

When optimizing phenylalanine-containing protease inhibitors (e.g., BoNT/A metalloprotease, aminopeptidase N/CD13), procurement of all three positional isomers (2-CF3, 3-CF3, and 4-CF3) of Fmoc-trifluoromethylphenylalanine enables systematic SAR mapping. The quantitative IC50 differentiation demonstrated for BoNT/A (3-CF3: 13.0 μM; 4-CF3: 10.0 μM; 2-CF3: 7.2 μM vs. unsubstituted: 14.5 μM) [1] provides a data-driven basis for selecting the meta isomer when a moderate potency gain over unsubstituted phenylalanine is desired without the synthetic complexity associated with ortho-substituted analogs. Fmoc-L-3-Trifluoromethylphenylalanine (CAS 205526-27-8) serves as the direct SPPS building block for incorporating this residue, with ≥98% HPLC purity and verified enantiomeric integrity [2].

19F-NMR Probe Incorporation for GPCR and Membrane Protein Structural Biology

For structural biology groups employing 19F-NMR to study peptide-membrane or peptide-receptor interactions, Fmoc-L-3-Trifluoromethylphenylalanine is the validated building block for incorporating the mtfF probe into synthetic peptides by standard Fmoc/tBu SPPS [1]. The meta-CF3-phenylalanine residue has been successfully deployed at multiple sequence positions in Substance P for NK1R interaction studies, demonstrating well-resolved 19F chemical shifts sensitive to local environment [1]. Procurement of the L-enantiomer (CAS 205526-27-8) with verified optical rotation ([α]D20 = –35 ± 2°) and the Fmoc protecting group ensures compatibility with automated peptide synthesizers and avoids the racemization issues documented for certain para-substituted CF3-phenylalanine analogs under standard SPPS conditions [2].

Genetic Code Expansion for Site-Specific Protein Fluorination

Research groups engineering orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs for site-specific incorporation of fluorinated non-canonical amino acids into proteins can leverage the existing structural data for L-3-trifluoromethylphenylalanine bound to an engineered PylRS mutant (PDB 8KE2) [1]. The crystallographically validated accommodation of the meta-CF3-phenylalanine side chain in the re-engineered active site provides a rational structural template for further synthetase evolution campaigns. The availability of both L- (PDB 8KE2) and D- (PDB 8KE3) enantiomer complexes enables comparative analysis of stereochemical recognition determinants [1][2]. Fmoc-L-3-Trifluoromethylphenylalanine serves as the chemical precursor for generating the free amino acid (via standard piperidine Fmoc deprotection) for in vitro charging or as a reference standard for aaRS activity assays.

Peptide Library Synthesis for Hydrophobic Binding Pocket Exploration

In peptide library construction targeting hydrophobic binding pockets (e.g., protein-protein interaction interfaces), Fmoc-L-3-Trifluoromethylphenylalanine offers a LogP of 5.63, representing a ~10.7-fold lipophilicity increase over Fmoc-L-phenylalanine (LogP 4.6) and a ~7.6-fold increase over Fmoc-L-3-fluorophenylalanine (LogP 4.75) [1][2]. This quantifiable hydrophobicity gain enables rational design of peptide libraries with graded lipophilicity when used alongside unsubstituted and mono-fluorinated phenylalanine building blocks. The melting point (126–133 °C) and solubility profile in DMF (≥0.15 g/mL) ensure straightforward handling in automated SPPS workflows using standard coupling reagents (HBTU/HATU/DIC) without requiring specialized solvent conditions.

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